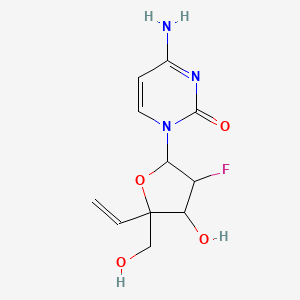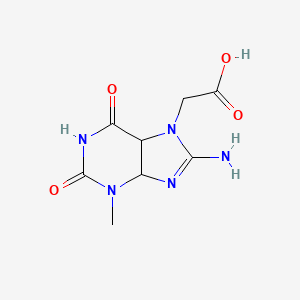
2'-Deoxy-2'-fluoro-4'-vinylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-2’-fluoro-4’-vinylcytidine is a synthetic nucleoside analog with the molecular formula C₁₁H₁₄FN₃O₄ and a molecular weight of 271.24 g/mol . This compound is characterized by the presence of a fluorine atom at the 2’ position and a vinyl group at the 4’ position of the cytidine molecule. It is a pale beige solid that is typically stored at 2-8°C in a dry, sealed environment .
Preparation Methods
The synthesis of 2’-Deoxy-2’-fluoro-4’-vinylcytidine involves multiple steps, starting from commercially available nucleoside precursorsThe reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and vinylation reagents like vinyl magnesium bromide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2’-Deoxy-2’-fluoro-4’-vinylcytidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced analogs.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-Deoxy-2’-fluoro-4’-vinylcytidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs and as a reference compound in analytical studies.
Biology: This compound is employed in studies involving nucleic acid interactions and modifications, providing insights into DNA and RNA behavior.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of 2’-Deoxy-2’-fluoro-4’-vinylcytidine involves its incorporation into nucleic acids, where it interferes with normal DNA and RNA synthesis. This disruption can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral RNA-dependent RNA polymerase and cellular DNA polymerases . The pathways involved in its action include the activation of cellular kinases that phosphorylate the compound to its active triphosphate form, which then competes with natural nucleotides for incorporation into nucleic acids .
Comparison with Similar Compounds
2’-Deoxy-2’-fluoro-4’-vinylcytidine is unique due to its specific modifications at the 2’ and 4’ positions. Similar compounds include:
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Known for its potent antiviral activity against HCV.
2’-Deoxy-2’-fluoro-4’-azidocytidine: Exhibits strong inhibition of HIV-1 infection.
2’-Deoxy-2’-fluoro-2’-C-methyluridine: Another nucleoside analog with significant antiviral properties.
These compounds share structural similarities but differ in their specific modifications and resulting biological activities, highlighting the uniqueness of 2’-Deoxy-2’-fluoro-4’-vinylcytidine in its applications and mechanisms of action.
Properties
Molecular Formula |
C11H14FN3O4 |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
4-amino-1-[5-ethenyl-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H14FN3O4/c1-2-11(5-16)8(17)7(12)9(19-11)15-4-3-6(13)14-10(15)18/h2-4,7-9,16-17H,1,5H2,(H2,13,14,18) |
InChI Key |
WUESNJSDLMNFAH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B12221324.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)pentanamide](/img/structure/B12221336.png)

![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide](/img/structure/B12221344.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12221349.png)
![N-{1-[(4-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxoindolin-3-yl}acetamide](/img/structure/B12221363.png)
![N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B12221376.png)
![{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B12221383.png)

![tert-butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate](/img/structure/B12221395.png)



